

Chemical Identity: Synonyms and Alternative Names

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Compound of Interest

Compound Name: 3-Butyn-2-ol

Cat. No.: B105428

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3-Butyn-2-ol is known by a variety of names in chemical literature and commerce. Its unambiguous identification is crucial for researchers. The primary IUPAC name is but-3-yn-2-ol. [\[1\]](#)[\[2\]](#) A comprehensive list of synonyms and identifiers is provided below.

Common Synonyms and Alternative Names:[\[1\]](#)

- 1-Butyn-3-ol
- 1-Ethynylethanol[\[1\]](#)
- 1-Methyl-2-propynyl alcohol[\[1\]](#)[\[2\]](#)
- 1-Methylpropargyl alcohol[\[1\]](#)[\[2\]](#)
- 2-Hydroxy-3-butyne
- 3-Hydroxy-1-butyne[\[1\]](#)[\[2\]](#)
- Ethynylmethylcarbinol[\[1\]](#)
- Methylethynylcarbinol[\[1\]](#)[\[2\]](#)
- α -Methylpropargyl alcohol[\[2\]](#)

Chemical Identifiers:

- CAS Number: 2028-63-9[1][2]
- Molecular Formula: C₄H₆O[1][2][3]
- Molecular Weight: 70.09 g/mol [1][3]
- InChI Key: GKPOMITUDGXOSB-UHFFFAOYSA-N[1][2]
- SMILES: CC(C#C)O[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Butyn-2-ol** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
Appearance	Colorless to pale yellow liquid
Odor	Mild, sweet, alcoholic
Boiling Point	108-111 °C
Melting Point	-1.5 °C
Flash Point	26 °C (78.8 °F)
Density	0.894 g/mL at 25 °C
Refractive Index	n _{20/D} 1.426
Water Solubility	Completely miscible
pKa	13.28 ± 0.20 (Predicted)
LogP	1.1 at 35°C

Applications in Drug Discovery and Organic Synthesis

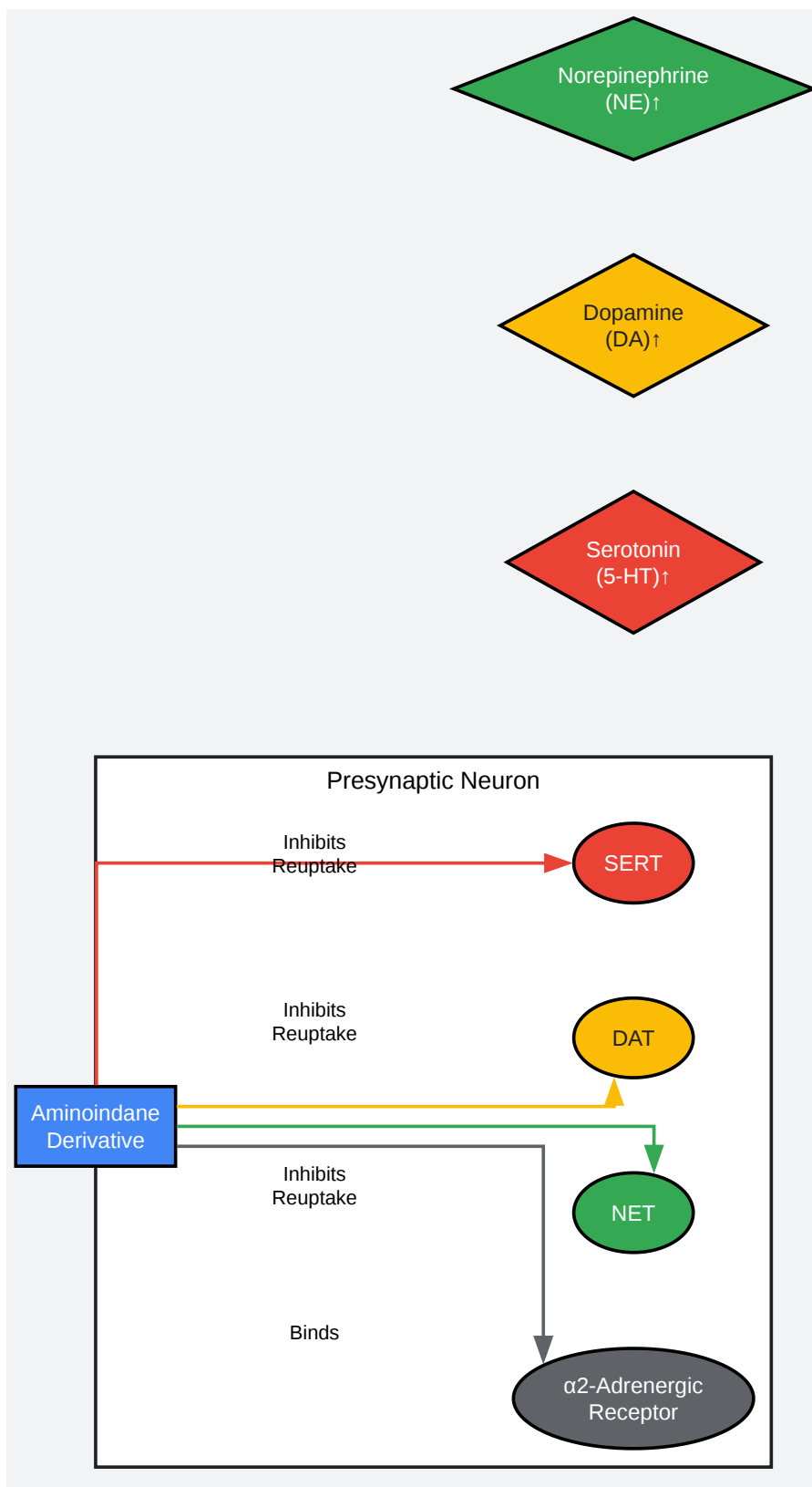
3-Butyn-2-ol is a valuable building block in organic synthesis, primarily due to its bifunctional nature, possessing both a reactive terminal alkyne and a secondary alcohol. Its chirality also makes it a useful precursor for asymmetric synthesis.^[4]

A significant application for drug development professionals is its use as an intermediate in the synthesis of aminoindanes.^{[5][6]} These compounds have been investigated for their inhibitory activity against acetylcholine esterase and monoamine oxidase, making them targets for anti-Alzheimer's agents.^{[5][6]} The aminoindane scaffold is a rigid analog of amphetamine and its derivatives can act as monoamine releasers with varying selectivity for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.^[7]

The (R)-(+)-enantiomer of **3-Butyn-2-ol** is particularly noted for its use in the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development.^[4] It has been utilized in studies exploring biochemical pathways and has applications in the synthesis of antibiotics.^{[3][4]}

Mechanism of Action of Aminoindane Derivatives

Aminoindane derivatives, synthesized using **3-Butyn-2-ol** as a starting material, exert their neuropharmacological effects primarily by interacting with monoamine transporters. This interaction leads to the release of key neurotransmitters in the central nervous system. The general mechanism is depicted in the signaling pathway diagram below.



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Caption: Mechanism of action of aminoindane derivatives at the presynaptic terminal.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of (rac)-4-Triisopropylsilyl-**3-butyn-2-ol**, a derivative of **3-Butyn-2-ol**, which is a useful intermediate for further synthetic transformations.[8]

Synthesis of (rac)-4-Triisopropylsilyl-**3-butyn-2-ol**[8]

- Materials:
 - Triisopropylsilyl acetylene (95%)
 - Dry Tetrahydrofuran (THF)
 - tert-Butyllithium (1.7 M in pentane)
 - Acetaldehyde (>99.5%, ACS reagent grade)
 - Saturated aqueous Ammonium Chloride (NH₄Cl)
 - Diethyl ether
 - Brine
 - Magnesium Sulfate (MgSO₄)
- Procedure:
 - A 250-mL single-necked, flame-dried round-bottomed flask equipped with a magnetic stir bar and a rubber septum fitted with an argon inlet needle is flushed with argon.
 - The flask is charged with triisopropylsilyl acetylene (95%, 6.1 mL, 4.75 g, 26.0 mmol) and dry THF (54 mL) by syringe through the septum.
 - The reaction mixture is cooled to -40 °C using a dry ice-acetonitrile bath.
 - tert-BuLi (1.7 M in pentane, 18 mL, 32.3 mmol) is added dropwise via syringe. The resulting bright yellow mixture is stirred at -40 °C for 30 minutes.

- ACS reagent grade acetaldehyde (>99.5%, 2.3 mL, 39.2 mmol) is then added in one portion via syringe.
- The reaction mixture is stirred for an additional 20 minutes at -40 °C.
- The reaction is quenched by pouring it into a rapidly stirring solution of saturated aqueous NH₄Cl (75 mL) at room temperature.
- After stirring for 15 minutes, the phases are separated.
- The aqueous layer is extracted with diethyl ether (2 x 40 mL).
- The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and the solvent is removed using a rotary evaporator (40 °C, water aspirator pressure).
- The residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the racemic alcohol (5.8 g, 98%) as a clear oil.

Safety and Handling

3-Butyn-2-ol is a hazardous substance and must be handled with appropriate safety precautions.

- Hazards:
 - Highly flammable liquid and vapor.
 - Fatal if swallowed, in contact with skin, or if inhaled.
 - Causes skin irritation and serious eye damage.
 - Harmful to aquatic life with long-lasting effects.
- Handling:
 - Use only in a well-ventilated area, preferably in a chemical fume hood.
 - Wear protective gloves, clothing, eye, and face protection.

- Keep away from heat, sparks, open flames, and hot surfaces.
- Ground/bond container and receiving equipment to prevent static discharge.
- Use non-sparking tools.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Store in a flammables area.

Conclusion

3-Butyn-2-ol is a versatile and valuable chemical intermediate for researchers in drug discovery and organic synthesis. Its unique structure allows for a wide range of chemical transformations, and its role as a precursor to neuroactive aminoindanes highlights its importance in the development of potential therapeutics for neurodegenerative diseases. A thorough understanding of its properties and careful handling are essential for its safe and effective use in the laboratory.

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